2-naftol AS BI-beta-D-glucurónido

Descripción general

Descripción

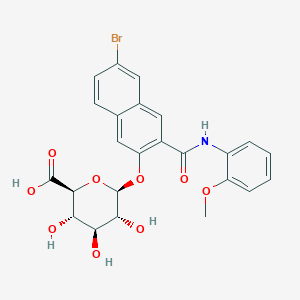

2-naphthol AS BI-beta-D-glucuronide is a β-D-glucosiduronic acid with a 6-bromo-3-[(2-methoxyphenyl)carbamoyl]naphthalen-2-yl substituent at the anomeric position . It is a chromogenic compound, which means it is a colorless, endogenous or exogenous pigment precursor that may be transformed by biological mechanisms into colored compounds . It is used in biochemical assays and in diagnosis as indicators, particularly in the form of enzyme substrates .

Molecular Structure Analysis

The molecular formula of 2-naphthol AS BI-beta-D-glucuronide is C24H22BrNO9 . Its molecular weight is 548.34 g/mol . The InChI string representation of its structure isInChI=1S/C24H22BrNO9/c1-33-16-5-3-2-4-15(16)26-22(30)14-9-12-8-13(25)7-6-11(12)10-17(14)34-24-20(29)18(27)19(28)21(35-24)23(31)32/h2-10,18-21,24,27-29H,1H3,(H,26,30)(H,31,32)/t18-,19-,20+,21-,24+/m0/s1 .

Aplicaciones Científicas De Investigación

Sustrato Cromógeno en Ensayos Bioquímicos

2-naftol AS BI-beta-D-glucurónido: se utiliza como un sustrato cromógeno en ensayos bioquímicos . Sirve como un precursor incoloro que, mediante la acción enzimática, se convierte en un compuesto coloreado. Esta transformación es particularmente valiosa en reacciones enzima-sustrato donde la presencia de enzimas específicas, como la β-glucuronidasa, puede visualizarse y cuantificarse en función de la intensidad del color producido.

Indicador en Aplicaciones Diagnósticas

Debido a su función como compuesto cromógeno, This compound también se emplea como indicador en aplicaciones diagnósticas . Ayuda en la detección de la actividad enzimática dentro de las muestras biológicas, lo que ayuda en el diagnóstico de varias afecciones donde los niveles de enzimas son indicativos de estados de enfermedad.

Terapia de Fármacos Pro-enzimáticos Dirigidos por Genes (GDEPT)

En el campo de la investigación del cáncer, This compound se explora por su potencial en la terapia de fármacos pro-enzimáticos dirigidos por genes . Esta estrategia terapéutica implica el uso de un profármaco que se activa mediante una enzima específica para producir un agente citotóxico, que se dirige selectivamente a las células tumorales mientras se conserva el tejido sano.

Terapia de Fármacos Pro-enzimáticos Dirigidos por Anticuerpos (ADEPT)

De manera similar a GDEPT, This compound se puede utilizar en la terapia de fármacos pro-enzimáticos dirigidos por anticuerpos . ADEPT utiliza anticuerpos para administrar enzimas a los sitios tumorales, donde catalizan la conversión de los profármacos administrados en fármacos activos, logrando una quimioterapia dirigida con toxicidad sistémica reducida.

Detección Histoquímica de Enzimas

El compuesto es una herramienta valiosa para los estudios histoquímicos, donde se utiliza para detectar la actividad de la β-glucuronidasa en secciones de tejido . Tras la hidrólisis, el producto reacciona con los colorantes añadidos para formar un colorante azo precipitante, lo que permite la visualización de la distribución de la enzima en las muestras histológicas.

Investigación sobre Enfermedades de Acumulación Lisosómica

This compound: juega un papel en el estudio de las enfermedades de almacenamiento lisosómico . Los investigadores lo utilizan para investigar la función y la patología de las enzimas lisosómicas, contribuyendo a la comprensión y el tratamiento potencial de estos trastornos genéticos.

Cinética Enzimática y Estudios de Mecanismo

La especificidad de This compound para los residuos de ácido β-glucurónico lo convierte en un excelente sustrato para estudiar la cinética y los mecanismos enzimáticos . Al analizar la tasa de hidrólisis y la formación de productos, los científicos pueden obtener información sobre las propiedades catalíticas de la β-glucuronidasa y enzimas relacionadas.

Evaluaciones de Seguridad y Toxicología

En toxicología, This compound se evalúa por su perfil de seguridad y sus posibles efectos sobre la salud . Comprender su interacción con los sistemas biológicos y su posible irritación ayuda a garantizar un manejo y una aplicación seguros tanto en entornos de laboratorio como clínicos.

Mecanismo De Acción

Target of Action

The primary target of 2-naphthol AS BI-beta-D-glucuronide is the enzyme β-glucuronidase . This enzyme plays a crucial role in the hydrolysis of glucuronides, a step in the phase II metabolism of some substances within the body .

Mode of Action

2-naphthol AS BI-beta-D-glucuronide acts as a substrate for β-glucuronidase . When this compound comes into contact with β-glucuronidase, it undergoes a reaction facilitated by the enzyme, leading to the release of a chromogenic compound . This reaction is often used in histochemical demonstrations to visualize the presence and distribution of β-glucuronidase .

Biochemical Pathways

The interaction between 2-naphthol AS BI-beta-D-glucuronide and β-glucuronidase is part of the larger glucuronidation pathway. This biochemical pathway is crucial for the detoxification and elimination of potentially harmful substances in the body . The reaction involving 2-naphthol AS BI-beta-D-glucuronide can be used to study the activity of β-glucuronidase and, by extension, the functioning of the glucuronidation pathway .

Pharmacokinetics

As a substrate for β-glucuronidase, it is likely that its bioavailability and pharmacokinetic profile are influenced by the distribution and activity of this enzyme in the body .

Result of Action

The primary result of the action of 2-naphthol AS BI-beta-D-glucuronide is the production of a chromogenic compound following its interaction with β-glucuronidase . This can be visualized using specific staining techniques, allowing for the detection and localization of β-glucuronidase activity in biological samples .

Action Environment

The action of 2-naphthol AS BI-beta-D-glucuronide is influenced by various environmental factors. For instance, the pH of the environment can affect the activity of β-glucuronidase and, consequently, the reaction involving 2-naphthol AS BI-beta-D-glucuronide . Furthermore, the compound’s stability and efficacy may be affected by factors such as temperature and the presence of other substances in the environment .

Safety and Hazards

The safety data sheet for 2-naphthol AS BI-beta-D-glucuronide recommends avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . It is advised to use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . In case of accidental release, it is recommended to transfer the substance to a suitable container for disposal .

Relevant Papers While I was unable to find specific papers on 2-naphthol AS BI-beta-D-glucuronide, it is mentioned in various research contexts. For example, it has been used as a substrate for the histochemical demonstration of β-glucuronidase activity during sequential molar development in the Swiss albino mouse .

Análisis Bioquímico

Biochemical Properties

2-naphthol AS BI-beta-D-glucuronide is a substrate for beta-glucuronidase, an enzyme that hydrolyzes glucuronides. This interaction is essential for the histochemical demonstration of beta-glucuronidase activity. The compound interacts with beta-glucuronidase by undergoing hydrolysis, resulting in the release of 2-naphthol AS BI, which can then be visualized using specific staining techniques . This reaction is crucial for studying the distribution and activity of beta-glucuronidase in various biological samples.

Cellular Effects

2-naphthol AS BI-beta-D-glucuronide influences cellular processes by serving as a substrate for beta-glucuronidase. The hydrolysis of this compound by beta-glucuronidase leads to the production of 2-naphthol AS BI, which can be detected histochemically. This process allows researchers to study the localization and activity of beta-glucuronidase in different cell types, including those in the enamel organ, subodontoblastic cell zone, and odontoblasts . The compound’s ability to reveal beta-glucuronidase activity is valuable for understanding cellular metabolism and enzyme distribution.

Molecular Mechanism

The molecular mechanism of 2-naphthol AS BI-beta-D-glucuronide involves its hydrolysis by beta-glucuronidase. This enzyme cleaves the glucuronide bond, releasing 2-naphthol AS BI. The released product can then react with specific staining reagents to form a colored precipitate, allowing for the visualization of beta-glucuronidase activity . This mechanism is fundamental for histochemical studies and provides insights into the enzyme’s distribution and function at the molecular level.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-naphthol AS BI-beta-D-glucuronide can change over time. The stability of the compound and its degradation products are critical factors that influence its effectiveness in histochemical assays. Studies have shown that the compound remains stable under specific storage conditions, such as at -20°C . Long-term effects on cellular function can be observed through in vitro and in vivo studies, providing valuable information on the enzyme’s activity and distribution over time.

Dosage Effects in Animal Models

The effects of 2-naphthol AS BI-beta-D-glucuronide vary with different dosages in animal models. Higher doses of the compound can lead to increased beta-glucuronidase activity, which can be detected histochemically. Excessive doses may result in toxic or adverse effects, highlighting the importance of optimizing the dosage for specific experimental conditions . Understanding the dosage effects is crucial for accurately interpreting the results of histochemical studies.

Metabolic Pathways

2-naphthol AS BI-beta-D-glucuronide is involved in metabolic pathways related to glucuronidation. Beta-glucuronidase hydrolyzes the compound, releasing 2-naphthol AS BI, which can then participate in further metabolic reactions. The enzyme’s activity is essential for the breakdown of glucuronides, which are conjugated metabolites involved in detoxification processes . This pathway is significant for understanding the compound’s role in cellular metabolism and its impact on metabolite levels.

Transport and Distribution

The transport and distribution of 2-naphthol AS BI-beta-D-glucuronide within cells and tissues are influenced by its interaction with beta-glucuronidase. The compound is taken up by cells and hydrolyzed by the enzyme, leading to the release of 2-naphthol AS BI. This product can then be visualized using histochemical techniques, providing insights into the enzyme’s localization and activity . The distribution of the compound is crucial for studying the spatial patterns of beta-glucuronidase activity in different tissues.

Subcellular Localization

The subcellular localization of 2-naphthol AS BI-beta-D-glucuronide is determined by its interaction with beta-glucuronidase. The enzyme is typically localized in lysosomes and other cellular compartments, where it hydrolyzes the compound. The resulting product, 2-naphthol AS BI, can be detected in specific subcellular regions, providing valuable information on the enzyme’s activity and distribution . This localization is essential for understanding the functional role of beta-glucuronidase in different cellular contexts.

Propiedades

IUPAC Name |

6-[6-bromo-3-[(2-methoxyphenyl)carbamoyl]naphthalen-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22BrNO9/c1-33-16-5-3-2-4-15(16)26-22(30)14-9-12-8-13(25)7-6-11(12)10-17(14)34-24-20(29)18(27)19(28)21(35-24)23(31)32/h2-10,18-21,24,27-29H,1H3,(H,26,30)(H,31,32) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACOOAEDFQKSZTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)C2=C(C=C3C=CC(=CC3=C2)Br)OC4C(C(C(C(O4)C(=O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22BrNO9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30402679 | |

| Record name | Naphthol AS-BI beta-D-glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30402679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

548.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37-87-6 | |

| Record name | Naphthol AS-BI beta-D-glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30402679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of 2-Naphthol AS-BI-beta-D-glucuronide in β-glucuronidase detection?

A1: 2-Naphthol AS-BI-beta-D-glucuronide acts as a substrate for β-glucuronidase. The enzyme hydrolyzes the glycosidic bond in the compound, releasing 2-naphthol AS-BI. This released compound then reacts with a diazonium salt present in the staining solution. This reaction forms a brightly colored, insoluble precipitate that deposits at the site of enzyme activity, allowing for visualization under a microscope. [, , ]

Q2: What are the advantages of using 2-Naphthol AS-BI-beta-D-glucuronide over other β-glucuronidase substrates?

A2: 2-Naphthol AS-BI-beta-D-glucuronide, when paired with an appropriate diazonium salt, offers advantages for histochemical staining:

- Increased Sensitivity: It can detect lower levels of β-glucuronidase activity compared to some other substrates. []

- Precise Localization: The reaction product is highly insoluble and precipitates rapidly, leading to a more precise localization of the enzyme within the cell. [, ]

- Versatility: It can be used with various diazonium salts, offering flexibility in choosing the desired color and intensity of the staining reaction. [, ]

Q3: What cell types or tissues show prominent β-glucuronidase activity when stained with 2-Naphthol AS-BI-beta-D-glucuronide?

A3: Research using this staining technique has revealed β-glucuronidase activity in various cell types and tissues, including:

- Bone: Osteoclasts and osteoblasts. []

- Teeth: Odontoblasts, ameloblasts, stratum intermedium, inner and outer enamel epithelium. []

- Kidney: Lysosomes within cells of the cortical tubules and loops of Henle, as well as mesangial cells. []

- HeLa Cells: Two lysosome populations, one clustered near the nucleus and another scattered throughout the cytoplasm. []

- C. Elegans: Pharynx, vulva (in hermaphrodites), and male tail. []

Q4: Can you discuss the use of 2-Naphthol AS-BI-beta-D-glucuronide in studying genetic mutations related to β-glucuronidase?

A4: Yes, this substrate has been instrumental in genetic studies involving β-glucuronidase. Researchers have used it to screen for and identify mutants of the nematode Caenorhabditis elegans that are deficient in β-glucuronidase activity. [] These mutants provide a model system for studying the gene encoding β-glucuronidase (gus-1 in C. elegans) and its regulation. [] Furthermore, this staining technique has been valuable in studying somatic cell hybrids to investigate the formation of active heteropolymeric β-glucuronidase. These studies provided insights into the subunit structure of the enzyme and the nature of mutations that can lead to β-glucuronidase deficiency. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-diphenylphosphanyl-1-[2-(diphenylphosphanylamino)naphthalen-1-yl]naphthalen-2-amine](/img/structure/B1587341.png)